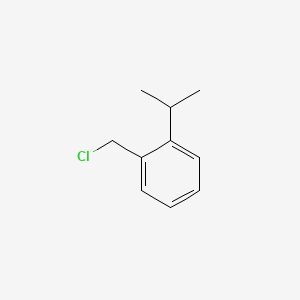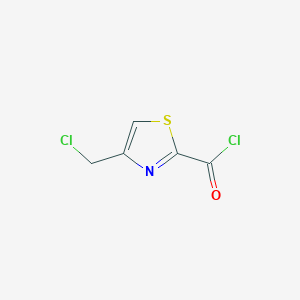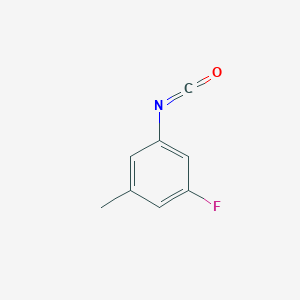
(2,4-Dimethoxy-6-methylphenyl)boronic acid
Vue d'ensemble
Description
(2,4-Dimethoxy-6-methylphenyl)boronic acid, also known as DMPB, is a type of boronic acid that is widely used in organic synthesis and medicinal chemistry. It is a versatile reagent for the formation of a variety of organic compounds, including amines, esters, and lactones. DMPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, DMPB can be used as a catalyst in the synthesis of compounds with biological activity.
Applications De Recherche Scientifique
Macrocyclic Chemistry
- A study by Fárfan et al. (1999) describes the use of different aryl boronic acids, including a variant similar to (2,4-Dimethoxy-6-methylphenyl)boronic acid, in the synthesis of macrocyclic compounds. These compounds are important in chemistry due to their potential applications in molecular recognition and catalysis. The study focused on analyzing their structural properties using X-ray crystallography (Fárfan et al., 1999).
Asymmetric Organic Synthesis
- Berg et al. (2012) explored the use of a compound related to (2,4-Dimethoxy-6-methylphenyl)boronic acid as a protective group for boronic acids in asymmetric synthesis. This application is significant in creating enantiomerically pure organoboron reagents, which are essential in the pharmaceutical industry (Berg et al., 2012).
Synthesis of Substituted Benzoquinones
- Lana et al. (2004) utilized a compound similar to (2,4-Dimethoxy-6-methylphenyl)boronic acid in synthesizing substituted benzoquinones. These benzoquinones have applications in various fields, including materials science and biochemistry (Lana et al., 2004).
Carbohydrate Binding and Recognition
- Dowlut and Hall (2006) researched a new class of carbohydrate-binding boronic acids. They highlighted the ability of boronic acids, like (2,4-Dimethoxy-6-methylphenyl)boronic acid, to complex with glycoconjugates, which is significant for designing sensors and receptors in biological and medical fields (Dowlut & Hall, 2006).
Molecular Packing and Crystal Engineering
- Cyrański et al. (2012) explored the crystal structures of ortho-alkoxyphenylboronic acids, closely related to the compound . Their work is crucial in understanding the monomeric structures of boronic acids, which have implications in crystal engineering and molecular design (Cyrański et al., 2012).
Fluorescent Chemosensors
- Huang et al. (2012) reported on the progress of boronic acid sensors for detecting biological substances. Boronic acids like (2,4-Dimethoxy-6-methylphenyl)boronic acid can act as fluorescent sensors for various bioactive substances, which is valuable in disease diagnosis and treatment (Huang et al., 2012).
Biomedical Applications
- Cambre and Sumerlin (2011) discussed the use of boronic acid-containing polymers in biomedical applications. These polymers, which can be derived from compounds like (2,4-Dimethoxy-6-methylphenyl)boronic acid, have shown potential in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Propriétés
IUPAC Name |
(2,4-dimethoxy-6-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPNFZLMYSDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458699 | |
| Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-6-methylphenyl)boronic acid | |
CAS RN |
202390-71-4 | |
| Record name | Boronic acid, (2,4-dimethoxy-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
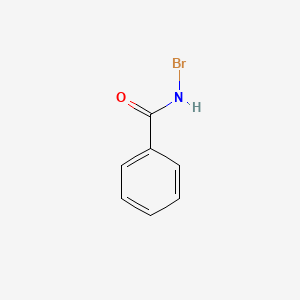
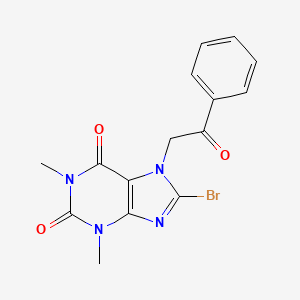
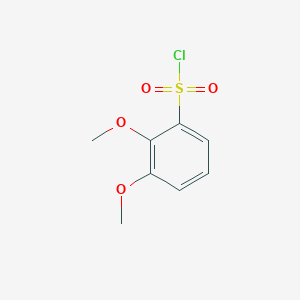

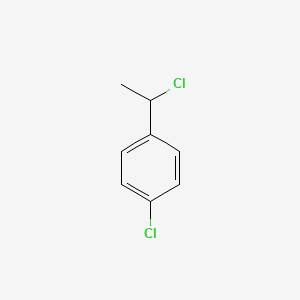
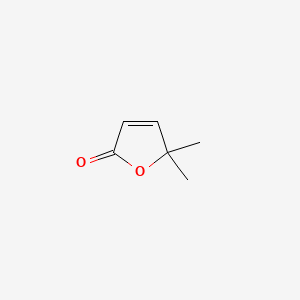
![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)

